N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Overview
Description
N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide, also known as compound 1, is a synthetic compound with potential biological activity. It has been studied for its potential use in treating various diseases, including cancer, inflammation, and infectious diseases.
Mechanism of Action
Target of Action
The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex (−9.925 kcal/mol) and the MOLg-EGFR complex (−5.032 kcal/mol) .
Biochemical Pathways
The compound’s interaction with EGFR and VEGFR-2 affects the downstream signaling pathways associated with these receptors . These pathways are involved in cell proliferation, survival, and angiogenesis, which are critical processes in cancer progression .
Pharmacokinetics
The pharmacokinetic properties of the compound were evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models . All of the tested compounds met the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .
Result of Action
The result of the compound’s action is the inhibition of EGFR and VEGFR-2, leading to the suppression of the downstream signaling pathways . This can potentially inhibit the growth and proliferation of cancer cells, particularly in TNBC .
Action Environment
The action of the compound can be influenced by various environmental factors, including the physiological conditions of the body and the presence of other molecules
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide 1 in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against cancer, inflammation, and infectious diseases, making it a useful tool for studying these diseases. However, one limitation of using this compound 1 is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide 1. One area of interest is its potential use in combination with other drugs to enhance its activity. Another area of interest is its potential use in animal models to study its efficacy and safety. In addition, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential use in treating various diseases.
Scientific Research Applications
Compound 1 has been studied for its potential use in treating various diseases. In vitro studies have shown that it has anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide 1 has shown potential as an anti-infective agent against gram-positive and gram-negative bacteria.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-25-17-9-7-15(8-10-17)21-19(24)11-16-12-26-20(22-16)27-13-18(23)14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYJSTBOCFBDGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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